molecular formula C11H11ClF3N B1404856 [4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine CAS No. 1270521-59-9

[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine

Cat. No.: B1404856
CAS No.: 1270521-59-9
M. Wt: 249.66 g/mol
InChI Key: UFNZLQSUZBZPGP-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)phenylmethanamine is a chemical compound with the molecular formula C11H11ClF3N and a molecular weight of 249.66 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a cyclopropyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-3-(trifluoromethyl)phenylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with cyclopropylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function . The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-3-(trifluoromethyl)phenylmethanamine include:

The uniqueness of 4-Chloro-3-(trifluoromethyl)phenylmethanamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNZLQSUZBZPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine
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[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine
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[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine
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[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine
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[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine
Reactant of Route 6
[4-Chloro-3-(trifluoromethyl)phenyl](cyclopropyl)methanamine

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